molecular formula C13H13ClO2 B14613933 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one CAS No. 57786-74-0

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one

Cat. No.: B14613933
CAS No.: 57786-74-0
M. Wt: 236.69 g/mol
InChI Key: MOAIFZVSKUYFCJ-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one is a chemical compound with a molecular formula of C12H11ClO2 It is characterized by the presence of a chlorophenyl group attached to a methylidene group, which is further connected to an oxolanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one typically involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization to form the oxolanone ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(3-Chlorophenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one is unique due to its specific structural features, such as the presence of the oxolanone ring and the chlorophenyl group.

Properties

CAS No.

57786-74-0

Molecular Formula

C13H13ClO2

Molecular Weight

236.69 g/mol

IUPAC Name

3-[(2-chlorophenyl)methylidene]-5-ethyloxolan-2-one

InChI

InChI=1S/C13H13ClO2/c1-2-11-8-10(13(15)16-11)7-9-5-3-4-6-12(9)14/h3-7,11H,2,8H2,1H3

InChI Key

MOAIFZVSKUYFCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(=CC2=CC=CC=C2Cl)C(=O)O1

Origin of Product

United States

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